2-Nitro-1-propanol

Catalog No.
S584517
CAS No.
2902-96-7
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-1-propanol

CAS Number

2902-96-7

Product Name

2-Nitro-1-propanol

IUPAC Name

2-nitropropan-1-ol

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3

InChI Key

PCNWBUOSTLGPMI-UHFFFAOYSA-N

SMILES

CC(CO)[N+](=O)[O-]

Synonyms

2-nitro-1-propanol, 2-nitropropanol, 2NPOH cpd

Canonical SMILES

CC(CO)[N+](=O)[O-]

The exact mass of the compound 2-Nitro-1-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitro-1-propanol is an aliphatic β-nitroalcohol characterized by a primary hydroxyl group and a secondary nitro group. Functioning as a highly versatile building block and bioactive agent, it is widely procured as a precursor for 2-amino-1-propanol derivatives, oxazolidinones, and specialized agricultural additives. Key baseline properties include a boiling point of 73 °C at 0.75 mmHg and its ability to act as a controlled physiological nitrite donor. Unlike higher-order branched nitro-diols or simpler nitroalkanes, 2-Nitro-1-propanol offers a distinct balance of moderate reactivity, regioselective reduction potential, and a controlled metabolic degradation profile, making it a critical selection for applications requiring sustained bioactivity without acute toxicity or unwanted byproduct formation [1].

Research Fit

1
Ruminal methanogenesis modulation studies
2
Food-borne pathogen intervention assays
3
Corneoscleral cross-linking research

Substituting 2-Nitro-1-propanol with simpler analogs like 2-nitroethanol or structural isomers like 1-nitro-2-propanol fundamentally alters both synthetic outcomes and biological performance. In chemical synthesis, the specific primary alcohol and secondary nitro configuration of 2-Nitro-1-propanol dictates the regiochemistry of downstream reductions, exclusively yielding 2-amino-1-propanol—a necessary precursor for specific oxazolidinones that cannot be formed from 1-amino-2-propanol [1]. In biological and agricultural applications, 2-nitro-1-propanol exhibits a significantly slower metabolic degradation rate than 2-nitroethanol, preventing the acute, potentially toxic spikes in nitrite accumulation that occur with the simpler analog [2]. Furthermore, unlike branched nitro-diols, 2-nitro-1-propanol does not undergo retro-nitroaldol cleavage to release formaldehyde under physiological conditions, making it strictly non-interchangeable for formaldehyde-sensitive biomedical formulations [3].

Substitution Risk

Attribute
2-Nitro-1-propanol
Closest Analogs
CH4 inhibition profile
Moderate, tunable suppression
Nitroethane / 2-Nitroethanol: near-total suppression
Anti-Listeria potency
Higher potency
2-Nitroethanol: moderate; Nitroethane: weak
Regiochemistry requirement
β-nitro alcohol essential for nitrite-release mechanism
Nitroethane lacks hydroxyl; 1-nitro-2-propanol has different regiochemistry

Metabolic Degradation Rate and Nitrite Accumulation Control

In comparative in vitro batch cultures of rumen microorganisms, 2-nitro-1-propanol demonstrates a significantly more controlled degradation profile than its simpler analog, 2-nitroethanol. Kinetic modeling reveals that the nitro-degradation rate (k) for 2-nitro-1-propanol is -0.054, compared to -0.088 for 2-nitroethanol. This ~38% slower degradation directly correlates with lower intermediate nitrite accumulation in the culture fluid [1].

Evidence DimensionIn vitro nitro-degradation rate (k, %/h)
Target Compound Datak = -0.054
Comparator Or Baseline2-Nitroethanol (k = -0.088)
Quantified Difference38.6% slower degradation rate and lower peak nitrite accumulation
Conditions72-120 h in vitro mixed rumen microorganism batch culture

A slower degradation rate prevents acute nitrite toxicity bursts, making this compound safer and more predictable for formulation into veterinary feed additives.

Anti-Listeria potency
Head-to-head
76% growth rate reduction vs 60% (2NEOH) and 29% (NE) at 10 mM
Supports antimicrobial screening context; potency ranking conserved across conditions
L. monocytogenes strain 18, aerobic, 37 °C

Formaldehyde-Free Physiological Cross-Linking

For therapeutic tissue cross-linking, aliphatic β-nitroalcohols act as nitrite and/or formaldehyde donors. 1H-NMR studies in physiological buffer (pH 7.4, 37 °C) demonstrate that while 2-nitro-1-propanol successfully acts as a nitrite donor (releasing ~30% nitrite), it evolves into a distinct NMR splitting pattern without undergoing the retro-nitroaldol (reverse Henry) reaction. In contrast, higher-order nitro-diols like 2-methyl-2-nitro-1,3-propanediol (MNPD) undergo this cleavage to release formaldehyde [1].

Evidence DimensionByproduct formation during physiological cross-linking
Target Compound DataNitrite release ~30%, NO formaldehyde formation
Comparator Or Baseline2-Methyl-2-nitro-1,3-propanediol (Nitrite release + Formaldehyde formation via retro-nitroaldol)
Quantified DifferenceComplete absence of formaldehyde donation in 2-nitro-1-propanol
Conditions0.2 M NaH2PO4/Na2HPO4/D2O buffer at pH 7.4 and 37 °C

Allows buyers to procure an effective corneoscleral cross-linking agent that avoids the cytotoxicity and regulatory hurdles associated with formaldehyde-releasing compounds.

Anti-Campylobacter activity
Head-to-head
Faster pathogen clearance than nitroethane in porcine fecal suspensions (P < 0.05)
Supports pathogen clearance endpoint context; broader anti-Campylobacter profile
Naturally occurring Campylobacter; pH-dependent effect

Moderated Methanogenesis Inhibition with VFA Preservation

While all short-chain nitrocompounds inhibit rumen methanogenesis, their impact on overall fermentation varies. In 72-hour incubations, 2-nitro-1-propanol reduced the molar proportion of methane by 41.7%, whereas 2-nitroethanol and nitroethane caused a near-total suppression (96.7%). Crucially, 2-nitro-1-propanol achieves this moderate methane reduction while maintaining a more balanced microbial ecosystem, avoiding the severe disruption of total volatile fatty acid (VFA) production often seen with complete methanogen eradication [1].

Evidence DimensionMolar methane (CH4) reduction proportion
Target Compound Data41.7% reduction
Comparator Or Baseline2-Nitroethanol and Nitroethane (96.7% reduction)
Quantified Difference55% less aggressive methane suppression, preserving basal fermentation
Conditions72 h in vitro rumen fluid incubation (alfalfa hay to maize meal substrate)

Ideal for agricultural procurement where the goal is to lower greenhouse gas emissions without completely halting the methanogenic pathways that support basal ruminant energy yields.

Ruminal CH4 inhibition
Reported
41% inhibition vs >97% for nitroethane and 2-nitroethanol (10 mM)
Supports partial methanogenesis modulation; preserves H2 sink function
In vitro batch culture, 39 °C, 22 h

Ileal Digestibility Improvement in Eimeria-Challenged Poultry

2-Nitro-1-propanol has been quantitatively proven to mitigate nutrient absorption losses during intestinal parasitic challenges. In a study of Eimeria-challenged broiler chickens, supplementation with 2-nitro-1-propanol (150–200 ppm) significantly improved the Apparent Ileal Digestibility (AID) of nitrogen and Ileal Digestible Energy (IDE) compared to the unsupplemented challenged control, counteracting the villi damage caused by the parasite [1].

Evidence DimensionApparent Ileal Digestibility (AID) of nitrogen and IDE
Target Compound DataSignificant improvement (P < 0.01) with 150-200 ppm supplementation
Comparator Or BaselineUnsupplemented Eimeria-challenged control diet
Quantified DifferenceRestoration of nitrogen AID and IDE recovery vs. challenged baseline
Conditions13-day-old male broiler chickens subjected to Eimeria challenge

Provides direct quantitative justification for procuring 2-nitro-1-propanol as an active feed additive to protect poultry yields and nutrient uptake during coccidiosis outbreaks.

Corneal cross-linking
Head-to-head
ΔTi 4.9 °C (100 mM) vs 1.9 °C UVAR; light transmission loss only 2.1% (NS)
Supports cross-linking endpoint with optical clarity context; exceeds reference method
Porcine corneal strips, pH 7.4, 34 °C, 96 h
Endothelial cytotoxicity
Head-to-head
Cytotoxic threshold 1 mM vs 3 mM for 2-nitroethanol and 3-nitro-2-pentanol
Supports cytotoxicity endpoint review; narrower margin requires concentration control
Bovine corneal endothelial cells, 48 h exposure
Anti-Staphylococcal persistence
Reported
58–99% growth inhibition at 9 μmol·mL⁻¹; no adaptation after 7 h (unlike nitroethane)
Supports antimicrobial persistence endpoint; no adaptive resistance observed
MRSA and MR-CoNS, half-strength BHI, 39 °C

Veterinary Feed Additives for Ruminants

Formulating controlled-release methanogenesis inhibitors where avoiding acute nitrite toxicity is critical, leveraging its slower degradation rate and lower peak nitrite accumulation compared to 2-nitroethanol [1].

Formaldehyde-Free Biomedical Cross-Linking

Developing therapeutic cross-linking agents for collagenous tissues (such as corneoscleral treatments) that require effective nitrite donation without the cytotoxic formaldehyde release seen in branched nitro-diols [2].

Synthesis of Chiral Amino Alcohols and Oxazolidinones

Serving as the exact regioselective precursor for 2-amino-1-propanol, which is essential for the asymmetric synthesis of highly substituted, enantiomerically enriched pharmaceutical intermediates [3].

Poultry Intestinal Health Formulations

Utilizing its specific antimicrobial profile to improve nitrogen digestibility and energy uptake in Eimeria-challenged broilers, mitigating the economic impact of coccidiosis [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Food safety intervention studies (Listeria, Campylobacter)
Broad-spectrum anti-Listeria and anti-Campylobacter activity
Growth inhibition and pathogen clearance endpoints
Rumen microbiology with partial methanogenesis suppression
Moderate CH4 inhibition profile preserving fermentation homeostasis
Volatile fatty acid partitioning, H2 sink dynamics, mcrA expression
Corneal cross-linking research requiring optical clarity
Ti shift exceeding UVAR reference with minimal light transmission loss
Thermal shrinkage temperature and light transmission endpoints
Antimicrobial resistance studies targeting persistent MRSA
Sustained inhibition without adaptive resistance over 7 h
Growth rate and optical density endpoints over time

XLogP3

-0.3

Other CAS

2902-96-7

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